N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Description
This compound is a complex acetamide derivative featuring three key structural motifs:
- A 4-phenylpiperazine group, commonly associated with neurotransmitter receptor interactions (e.g., dopamine, serotonin receptors).
- A 4-methoxyphenyl acetamide backbone, influencing solubility and target binding through steric and electronic effects.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4/c1-33-24-10-7-21(8-11-24)17-28(32)29-19-25(22-9-12-26-27(18-22)35-20-34-26)31-15-13-30(14-16-31)23-5-3-2-4-6-23/h2-12,18,25H,13-17,19-20H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONLHLAXSUWYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
- Key Differences :
- Replaces the benzodioxol and 4-methoxyphenyl groups with a 2-chloro-5-(trifluoromethyl)phenyl substituent.
- The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the chloro substituent may alter steric interactions.
- Pharmacological Implications :
- Increased halogenation may improve CNS penetration but reduce aqueous solubility compared to the methoxy group.
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide
- Key Differences: Substitutes the benzodioxol with a 2-methoxy-5-nitrophenyl group and replaces 4-phenylpiperazine with 4-(4-fluorophenyl)piperazine.
- Pharmacological Implications :
- Nitro groups may confer redox activity or instability under physiological conditions. The fluorine atom could enhance receptor affinity via hydrophobic interactions.
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- Key Differences :
- Replaces the benzodioxol-piperazine-ethyl chain with a 6-chlorobenzothiazole heterocycle.
- The benzothiazole core may enable π-π stacking interactions distinct from benzodioxol.
- Pharmacological Implications :
- Benzothiazoles are associated with antitumor and antimicrobial activities, suggesting divergent therapeutic applications compared to the neuroactive piperazine derivatives.
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- Key Differences :
- Lacks both the benzodioxol and piperazine groups, substituting them with a cyclohexenylethyl chain.
- The cyclohexene moiety introduces hydrophobicity and conformational flexibility.
- Pharmacological Implications :
- Simplified structure may reduce off-target effects but limit receptor specificity.
Structural and Functional Analysis Table
Research Findings and Limitations
- Metabolic Stability : The benzodioxol group in the target compound may resist oxidative metabolism better than halogenated or nitro-substituted analogs .
- Receptor Binding: Piperazine derivatives generally exhibit affinity for monoaminergic receptors, but substituents like fluorine or methoxy groups modulate selectivity .
- Synthetic Feasibility : Benzothiazole derivatives (e.g., ) may offer simpler synthesis routes compared to the multi-component target compound.
Limitations : The evidence lacks explicit pharmacological data (e.g., IC50, bioavailability), necessitating caution in extrapolating functional outcomes.
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, commonly referred to as a benzodioxole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, a piperazine ring, and an acetamide group. Its molecular formula is C22H26N2O4, with a molecular weight of 398.46 g/mol. The structural components contribute to its interaction with biological targets, influencing its pharmacological profile.
Research indicates that this compound exhibits significant biological activity through multiple mechanisms:
- Serotonin Receptor Modulation : The piperazine component is known for its interaction with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction may contribute to anxiolytic and antidepressant effects.
- Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing serotonin levels in the synaptic cleft.
Efficacy Against Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis | |
| MCF-7 (Breast Cancer) | 15.3 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 8.7 | Inhibition of proliferation |
These results indicate that the compound possesses notable anti-cancer properties, with varying degrees of potency across different cell types.
Case Study 1: Apoptosis Induction in A549 Cells
In a controlled laboratory setting, A549 lung cancer cells were treated with varying concentrations of the compound. Flow cytometry analysis revealed a significant increase in apoptotic cells at concentrations above 10 µM. The study concluded that the compound's ability to induce apoptosis could be linked to its modulation of mitochondrial pathways and caspase activation.
Case Study 2: Antiproliferative Effects on MCF-7 Cells
Another study focused on MCF-7 breast cancer cells, where treatment with the compound resulted in cell cycle arrest at the G0/G1 phase. This effect was attributed to the downregulation of cyclin D1 and upregulation of p21, suggesting a mechanism involving cell cycle regulation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Key insights include:
- Benzodioxole Moiety : Essential for binding affinity to serotonin receptors.
- Piperazine Ring : Modifications on this ring can enhance receptor selectivity and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
